1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

Description

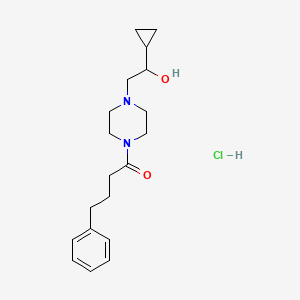

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a cyclopropyl-hydroxyethyl group and a phenylbutanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2.ClH/c22-18(17-9-10-17)15-20-11-13-21(14-12-20)19(23)8-4-7-16-5-2-1-3-6-16;/h1-3,5-6,17-18,22H,4,7-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPJWZAYPJPUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)CCCC3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This compound is characterized by a piperazine ring, a cyclopropyl group, and a phenylbutanone moiety, which contribute to its pharmacological properties. Understanding its biological activity is critical for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 354.9 g/mol. The structural features include:

- Piperazine Ring : Implicated in various biological interactions.

- Cyclopropyl Group : May influence the compound's binding affinity to biological targets.

- Phenylbutanone Moiety : Associated with diverse pharmacological effects.

The mechanism of action for this compound involves interactions with specific receptors or enzymes. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders. The exact pathways remain subjects of ongoing investigation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of similar compounds, suggesting that this compound may also exhibit protective effects against oxidative stress in neuronal cells. For instance, related compounds have shown efficacy in protecting neuronal cells from hydrogen peroxide-induced damage at sub-micromolar concentrations without significant cytotoxicity .

Inhibition of Histone Deacetylases (HDACs)

Some derivatives of piperazine-containing compounds have demonstrated inhibitory activity against class II histone deacetylases (HDACs), which are considered potential targets for Alzheimer’s disease treatment. For example, compounds with structural similarities exhibited IC50 values ranging from 3 to 870 nM against HDAC isoenzymes . This suggests that this compound could potentially share similar HDAC-inhibiting properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring instead of piperazine | Antidepressant activity |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |

This table illustrates the variations in functional groups among related compounds and their corresponding biological activities, highlighting the unique therapeutic potential of the subject compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pharmacologically relevant piperazine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and inferred pharmacological profiles.

Structural Analogues from Pharmaceutical Impurity Standards

lists impurities and intermediates from piperazine-based drug synthesis, which provide insights into structural modifications and their effects:

Key Differences :

- The phenylbutanone moiety introduces a ketone group absent in most impurity standards, which may influence receptor binding kinetics or serve as a metabolic handle.

Comparison with Aripiprazole-Related Compounds

highlights Aripiprazole (an antipsychotic) and its impurities, which share piperazine-based frameworks:

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability : The cyclopropyl group in the target compound may resist oxidative metabolism compared to chlorinated analogues, as cyclopropane rings are less susceptible to cytochrome P450 enzymes .

- Receptor Binding: Hydroxyethyl and phenylbutanone groups could facilitate hydrogen bonding with serotonin receptors (e.g., 5-HT1A), whereas chlorophenyl groups in analogues favor dopamine D2 binding .

- Toxicity Profile : The absence of chlorine atoms may reduce hepatotoxicity risks associated with chlorinated piperazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.